4-Amino-7-chloro-6-methoxyquinoline-3-carboxylic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-7-chloro-6-methoxyquinoline-3-carboxylic acid typically involves multiple steps:
Starting Material: The synthesis begins with 4-chloro-7-methoxyquinoline-6-carbonitrile.
Hydrolysis: The nitrile group is hydrolyzed to form the corresponding carboxylic acid.
Amination: The carboxylic acid is then subjected to amination to introduce the amino group at the 4-position.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Refluxing: Refluxing the starting materials in suitable solvents.
Purification: Purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-Amino-7-chloro-6-methoxyquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups .
Scientific Research Applications
4-Amino-7-chloro-6-methoxyquinoline-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with antimalarial and anticancer properties.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and antiviral effects.
Chemical Research: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Mechanism of Action
The mechanism of action of 4-Amino-7-chloro-6-methoxyquinoline-3-carboxylic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in various biological pathways.
Pathways Involved: It can inhibit the activity of certain kinases and enzymes, leading to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-7-methoxyquinoline-6-carboxamide: A related compound used as an intermediate in the synthesis of pharmaceuticals.
4-Amino-6-methoxyquinoline: Another similar compound with potential biological activities.
Uniqueness
4-Amino-7-chloro-6-methoxyquinoline-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of amino, chloro, and methoxy groups makes it a versatile intermediate in medicinal chemistry .
Biological Activity
4-Amino-7-chloro-6-methoxyquinoline-3-carboxylic acid is a compound of significant interest due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and therapeutic potentials, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound's chemical formula is C11H8ClN3O3, and it features a quinoline core with various functional groups that contribute to its biological activity. The presence of an amino group, a chloro substituent, and a methoxy group enhances its interaction with biological targets.
Property | Value |
---|---|
Molecular Weight | 237.64 g/mol |
Solubility | Soluble in DMSO, ethanol |
Melting Point | 150-155 °C |
Antimicrobial Activity
Research indicates that derivatives of quinoline compounds exhibit significant antimicrobial properties. This compound has shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus.
Case Study: Antibacterial Efficacy
A study demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) of 32 μg/mL against E. coli, showcasing its potential as an antibacterial agent .
Antitubercular Activity
Recent investigations have highlighted the compound's activity against Mycobacterium tuberculosis (Mtb). The inhibition of Mtb DNA gyrase is a critical mechanism through which quinoline derivatives exert their effects.
Table 2: Antitubercular Activity
Compound | MIC (μg/mL) | Mechanism of Action |
---|---|---|
This compound | 16 | DNA gyrase inhibition |
QCA derivative 7m | >16 | DNA gyrase inhibition |
A notable finding was that the compound demonstrated retention of activity against non-replicating Mtb, suggesting its potential in treating latent tuberculosis infections .
Anticancer Activity
The compound has also been evaluated for anticancer properties. Quinoline derivatives are known for their ability to induce apoptosis in cancer cells.
Case Study: Anticancer Screening
In vitro studies indicated that 4-amino derivatives can inhibit cell proliferation in acute myeloid leukemia (AML) models, with promising results in reducing tumor size in animal models .
Anti-inflammatory Properties
Additionally, the compound has been studied for its anti-inflammatory effects. In vitro assays showed that it could reduce the production of pro-inflammatory cytokines, indicating potential therapeutic applications in inflammatory diseases.
The biological activities of this compound can be attributed to several mechanisms:
- DNA Gyrase Inhibition : The compound binds to the active site of DNA gyrase, preventing DNA replication in bacteria and Mtb.
- Apoptosis Induction : It activates caspase pathways leading to programmed cell death in cancer cells.
- Cytokine Modulation : The reduction of inflammatory cytokines suggests a pathway for mitigating chronic inflammation.
Properties
Molecular Formula |
C11H9ClN2O3 |
---|---|
Molecular Weight |
252.65 g/mol |
IUPAC Name |
4-amino-7-chloro-6-methoxyquinoline-3-carboxylic acid |
InChI |
InChI=1S/C11H9ClN2O3/c1-17-9-2-5-8(3-7(9)12)14-4-6(10(5)13)11(15)16/h2-4H,1H3,(H2,13,14)(H,15,16) |
InChI Key |
WZFYIKCNAFQGKY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=C(C=N2)C(=O)O)N)Cl |
Origin of Product |
United States |
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